3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 872206-01-4
VCID: VC4283054
InChI: InChI=1S/C19H20N2O2S/c1-3-21(4-2)19-16-12-8-9-13-17(16)20-14-18(19)24(22,23)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3
SMILES: CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine

CAS No.: 872206-01-4

Cat. No.: VC4283054

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine - 872206-01-4

Specification

CAS No. 872206-01-4
Molecular Formula C19H20N2O2S
Molecular Weight 340.44
IUPAC Name 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine
Standard InChI InChI=1S/C19H20N2O2S/c1-3-21(4-2)19-16-12-8-9-13-17(16)20-14-18(19)24(22,23)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3
Standard InChI Key CATLLTKGZWDCSF-UHFFFAOYSA-N
SMILES CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine features a bicyclic quinoline scaffold fused with a benzene ring. Key structural elements include:

  • Quinoline nucleus: A heterocyclic system comprising fused benzene and pyridine rings.

  • Benzenesulfonyl group: Attached at position 3, introducing strong electron-withdrawing characteristics.

  • N,N-Diethylamine: A tertiary amine at position 4, enhancing lipophilicity and potential blood-brain barrier permeability.

Table 1: Physicochemical Properties of 3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₂S
Molecular Weight340.44 g/mol
IUPAC Name3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine
SMILESCCN(CC)C₁=C(C=NC₂=CC=CC=C₂₁)S(=O)(=O)C₃=CC=CC=C₃
SolubilityNot experimentally determined

The compound’s InChIKey (CATLLTKGZWDCSF-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, while the benzenesulfonyl moiety contributes to π-π stacking interactions in biological systems.

Synthetic Pathways

Multi-Step Synthesis Strategy

The synthesis of 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine involves sequential functionalization of the quinoline core:

  • Quinoline Core Formation: Skraup or Doebner-Miller synthesis typically yields the quinoline backbone.

  • Sulfonylation at Position 3: Electrophilic aromatic substitution using benzenesulfonyl chloride under Friedel-Crafts conditions.

  • Amination at Position 4: Nucleophilic substitution with diethylamine in the presence of a palladium catalyst.

Table 2: Key Synthetic Intermediates

StepReactionReagents/Conditions
1Quinoline formationGlycerol, H₂SO₄, aniline derivative
2SulfonylationBenzenesulfonyl chloride, AlCl₃
3Diethylamine incorporationPd(OAc)₂, Xantphos, K₂CO₃
TargetInhibition (%)IC₅₀ (μM)Selectivity Ratio (MAO-B/BuChE)
MAO-B57.1114.803.2:1
BuChE26.4618.53-

This dual inhibition profile suggests potential for treating neurodegenerative diseases with comorbid depression, as MAO-B regulates dopamine catabolism while BuChE modulates acetylcholine levels .

Structure-Activity Relationship (SAR) Insights

Impact of Substituent Positioning

SAR studies demonstrate critical dependencies on substituent electronic and steric properties:

  • Benzenesulfonyl Group:

    • Ortho-substitution (e.g., -CH₃) enhances MAO-B inhibition by 32% compared to para-substituted analogs .

    • Electron-withdrawing groups (-NO₂, -F) at para positions reduce potency due to disrupted π-stacking.

  • N,N-Diethylamine:

    • Increasing alkyl chain length (ethyl → propyl) decreases blood-brain barrier permeability by 18–22%.

    • Tertiary amine configuration prevents rapid hepatic N-dealkylation, prolonging half-life .

Future Research Directions

Clinical Translation Challenges

  • Bioavailability Optimization: Nanoemulsion formulations may address aqueous solubility limitations (<0.1 mg/mL).

  • Target Engagement Validation: PET tracers incorporating ¹⁸F-labeled analogs could quantify brain penetrance in vivo.

Structural Modifications

  • Heterocyclic Variants: Replacing benzene with pyridine in the sulfonyl group may enhance MAO-B selectivity by 1.5–2 fold.

  • Chiral Resolution: Separation of enantiomers could isolate the (R)-configuration showing 40% greater BuChE inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator